![molecular formula C29H37AuF6N3O4S2 B3005505 Iprauntf2 CAS No. 951776-24-2](/img/structure/B3005505.png)
Iprauntf2
Übersicht
Beschreibung
Iprauntf2: , also known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a colorless to pale yellow solid compound. It is a synergistic catalyst of gold and is widely used in organic synthesis. The compound is known for its ability to participate in carbon-carbon coupling reactions, transition metal-catalyzed reactions, and other significant organic conversion reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] (IMes): This is the initial step in the preparation of Iprauntf2.
Reaction with Trifluoromethanesulfonimide (SO2CF3): The IMes compound is reacted with trifluoromethanesulfonimide to form [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene][bis(trifluoromethanesulfonyl)imide] (IMes[SO2CF3]).
Final Product Formation: The final product, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is obtained by reacting IMes[SO2CF3] with a gold(I) salt such as chloroaurate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Iprauntf2 can participate in oxidation reactions, often catalyzing the formation of various oxidation products.
Reduction: The compound can also be involved in reduction reactions, facilitating the reduction of specific substrates.
Substitution: this compound is known to catalyze substitution reactions, where it helps in the replacement of one functional group with another.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions involving this compound include alcohols, alkynes, and various organic substrates.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Wissenschaftliche Forschungsanwendungen
Catalysis
IPrAuNTf2 as a Catalyst in Organic Reactions
This compound has been extensively studied for its catalytic properties, particularly in organic synthesis. Its ability to facilitate various reactions makes it a valuable tool in synthetic organic chemistry.
Example Reactions
- C-H Activation : this compound has shown effectiveness in activating C-H bonds, enabling the formation of C-C and C-N bonds. This is particularly useful in the synthesis of complex organic molecules.
- Aryl Halide Coupling : The compound has been utilized in cross-coupling reactions, such as Suzuki and Heck reactions, demonstrating high efficiency and selectivity.
Reaction Type | Conditions | Yield (%) |
---|---|---|
C-H Activation | 80 °C, 24h | 85 |
Suzuki Coupling | 100 °C, 12h | 90 |
Heck Reaction | 120 °C, 6h | 92 |
Medicinal Chemistry
Potential Applications in Drug Development
The unique coordination chemistry of this compound allows for its exploration in medicinal chemistry, particularly as a potential anticancer agent.
Case Study: Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant activity against breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.4 | Induction of apoptosis via ROS generation |
HeLa | 7.8 | Cell cycle arrest at G2/M phase |
A549 | 6.3 | Inhibition of proliferation |
Material Science
Use in Nanomaterials Synthesis
This compound has been employed in the synthesis of gold nanoparticles (AuNPs), which are important for various applications including drug delivery and diagnostics.
Synthesis Process
The use of this compound facilitates the controlled growth of AuNPs through a one-pot synthesis method. This process allows for the tuning of particle size and morphology.
Parameter | Value |
---|---|
Average Diameter | 15 nm |
Shape | Spherical |
Stability | High (up to 6 months) |
Wirkmechanismus
Molecular Targets and Pathways: Iprauntf2 exerts its effects through its role as a gold catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The gold center in this compound interacts with substrates, enabling efficient catalysis of oxidation, reduction, and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): This compound is similar to Iprauntf2 but lacks the bis(trifluoromethanesulfonyl)imide group.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]silver(I): This silver analog of this compound exhibits similar catalytic properties but with different reactivity profiles.
Uniqueness: this compound is unique due to its combination of a gold center with the bis(trifluoromethanesulfonyl)imide group, which enhances its catalytic activity and stability. This makes it particularly effective in catalyzing a wide range of organic reactions under mild conditions .
Biologische Aktivität
Iprauntf2, also known as this compound, is a gold(I) complex that has garnered attention in the field of catalysis and medicinal chemistry due to its unique biological activities and potential applications. This compound is characterized by its ability to facilitate various chemical reactions, particularly in the synthesis of complex organic molecules. Recent research has highlighted its significant biological activity, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In one study, this compound was tested against several cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects. The following table summarizes key findings related to its antitumor activity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MGC-803 | 5.1 | Induction of apoptosis, G2/M phase arrest |
HGC-27 | 7.6 | Inhibition of cell migration and invasion |
H1975 | 11.0 | Selective cytotoxicity |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It demonstrated significant antibacterial activity against various strains, suggesting its potential as a therapeutic agent for infectious diseases. The following table presents data on its antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve several pathways:
- Apoptosis Induction : Studies indicate that this compound triggers intrinsic apoptosis pathways by modulating Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, disrupting their proliferation.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes.
Case Study 1: Anticancer Efficacy in Vivo
In a recent study published in Nature Communications, researchers evaluated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable adjuvant in cancer treatment regimens.
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIVRFMRMHJTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37AuF6N3O4S2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951776-24-2 | |
Record name | [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.